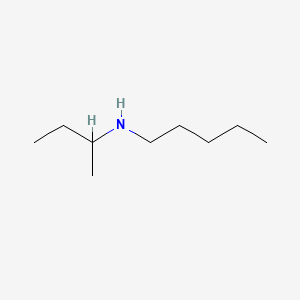
N-(Butan-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)pentan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butan-2-yl group attached to the nitrogen atom and a pentan-1-amine backbone. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)pentan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, butan-2-one can react with pentan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the alkylation of pentan-1-amine with butan-2-yl halide under basic conditions. The reaction typically uses a strong base like sodium hydride to deprotonate the amine, making it a better nucleophile for the alkylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The choice of reducing agent and reaction conditions is optimized to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butan-2-yl)pentan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
N-(Butan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme-substrate interactions involving amines.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amine functionalities.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)pentan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins that have affinity for amine groups.
Pathways Involved: It can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-amine: Similar in structure but lacks the pentan-1-amine backbone.
Pentan-1-amine: Similar in structure but lacks the butan-2-yl group.
N-Methylpentan-1-amine: Similar but with a methyl group instead of butan-2-yl.
Uniqueness
N-(Butan-2-yl)pentan-1-amine is unique due to its specific combination of a butan-2-yl group and a pentan-1-amine backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
Propriétés
Numéro CAS |
41781-25-3 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N-butan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-8-10-9(3)5-2/h9-10H,4-8H2,1-3H3 |
Clé InChI |
CWPZHQHSRJKFMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



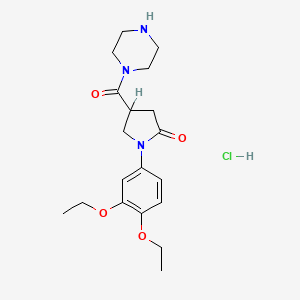

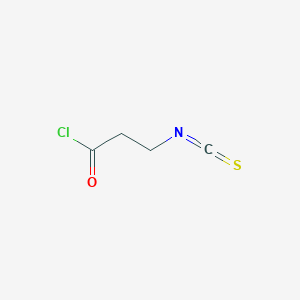
silane](/img/structure/B14672746.png)

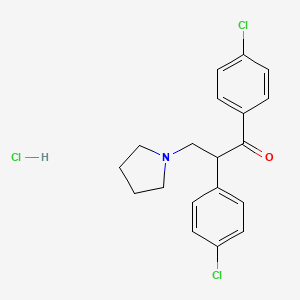
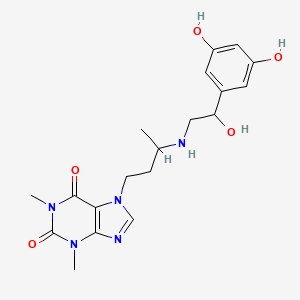

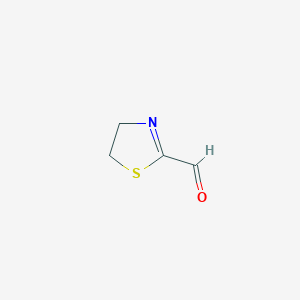


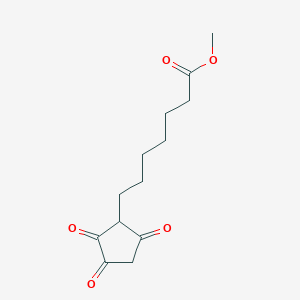
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
